REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:10])[CH2:7][CH2:8][CH3:9])=[CH:2]1.C(O)(=O)C.[Br:15]Br>C(OCC)C>[Br:15][CH:7]([CH2:8][CH3:9])[C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[O:10]
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Name
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|
Quantity
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6.7 g
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Type
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reactant
|
Smiles
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S1C=C(C=C1)C(CCC)=O
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Name
|
|
Quantity
|
210 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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0.6 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
2.26 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction mixture was washed the with water, 1 N sodium thiosulfate, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
Solvent was removed under reduced pressure
|
Type
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CUSTOM
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Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed (5% EtOAc/Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CSC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |